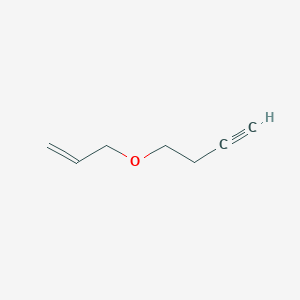

1-Butyne, 4-(2-propenyloxy)-

描述

Structure

3D Structure

属性

CAS 编号 |

75405-45-7 |

|---|---|

分子式 |

C7H10O |

分子量 |

110.15 g/mol |

IUPAC 名称 |

4-prop-2-enoxybut-1-yne |

InChI |

InChI=1S/C7H10O/c1-3-5-7-8-6-4-2/h1,4H,2,5-7H2 |

InChI 键 |

FITHKHKKDWTBOK-UHFFFAOYSA-N |

规范 SMILES |

C=CCOCCC#C |

产品来源 |

United States |

Synthetic Methodologies for 1 Butyne, 4 2 Propenyloxy and Analogues

Strategies for the Construction of the 1-Butyne (B89482) Skeleton

The formation of the 1-butyne framework is a critical step in the synthesis of the target compound and its analogues. youtube.comchegg.comlibretexts.orgchegg.comwikipedia.orgnist.gov This can be achieved through various classical and modern synthetic methods.

Alkyne Formation via Elimination and Alkylation Reactions

A primary method for generating alkynes is through double dehydrohalogenation of vicinal or geminal dihalides. jove.comchemistrytalk.orgjove.combyjus.com This elimination reaction typically employs a strong base, such as sodium amide (NaNH₂), to remove two equivalents of a hydrogen halide. jove.comjove.com For instance, starting from a suitable four-carbon substrate with two halogen atoms on adjacent (vicinal) or the same (geminal) carbons, treatment with a strong base can yield the desired alkyne. chemistrytalk.orgjove.com The reaction proceeds via a concerted E2 mechanism, which necessitates an anti-periplanar arrangement of the hydrogen and the leaving group. chemistrytalk.org

Alternatively, the 1-butyne skeleton can be constructed through the alkylation of a smaller alkyne. quimicaorganica.orgjove.comjove.com This involves the deprotonation of a terminal alkyne, such as acetylene (B1199291), with a strong base to form a highly nucleophilic acetylide anion. pressbooks.publumenlearning.comlibretexts.org This anion can then undergo an SN2 reaction with a suitable primary alkyl halide to form a new carbon-carbon bond, thereby extending the carbon chain. quimicaorganica.orgjove.comjove.comlumenlearning.com For the synthesis of 1-butyne, acetylene can be alkylated with an ethyl halide. This method is particularly useful for building more complex alkynes from simpler starting materials. jove.comlibretexts.org

Table 1: Comparison of Elimination and Alkylation for 1-Butyne Synthesis

| Method | Starting Material Example | Reagents | Key Features |

| Double Dehydrohalogenation | 1,2-Dichlorobutane (vicinal) or 1,1-Dichlorobutane (geminal) | Strong base (e.g., NaNH₂) | Forms the alkyne from a saturated precursor. jove.comchemistrytalk.orgjove.combyjus.com |

| Alkylation of Acetylene | Acetylene | Strong base (e.g., NaNH₂), then Ethyl Halide (e.g., CH₃CH₂Br) | Builds the carbon chain from a smaller alkyne. quimicaorganica.orgjove.comjove.comlumenlearning.comlibretexts.org |

Building Block Approaches utilizing Ethyne (B1235809) Derivatives

The synthesis of the 1-butyne core can also be approached by utilizing ethyne (acetylene) itself or its derivatives as fundamental building blocks. The acidity of the terminal proton of acetylene (pKa ≈ 25) allows for its ready deprotonation by a strong base like sodium amide or n-butyllithium to form an acetylide anion. pressbooks.pub This nucleophilic acetylide can then react with an appropriate electrophile, such as an ethyl halide, in an alkylation reaction to yield 1-butyne. quimicaorganica.orglibretexts.org This method offers a straightforward way to introduce the ethyl group onto the acetylene unit. jove.comjove.com

Approaches for Incorporating the 4-(2-Propenyloxy)- Moiety

Once the 1-butyne skeleton is established, or concurrently, the 4-(2-propenyloxy)- group must be introduced. This is most commonly achieved through etherification reactions.

Etherification Reactions (e.g., Allylation of Hydroxyl-substituted Butynes)

The Williamson ether synthesis is a classic and widely used method for preparing ethers. masterorganicchemistry.comlibretexts.orgnumberanalytics.com In the context of synthesizing 1-butyne, 4-(2-propenyloxy)-, this would involve the reaction of an alkoxide with an allyl halide. Specifically, 3-butyn-1-ol (B147353) can be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. libretexts.org This alkoxide then acts as a nucleophile, attacking an allyl halide (e.g., allyl bromide) in an SN2 reaction to form the desired allyl ether. masterorganicchemistry.com For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. lumenlearning.comlibretexts.org

Table 2: Key Reagents in Williamson Ether Synthesis for 1-Butyne, 4-(2-propenyloxy)-

| Role | Reagent | Function |

| Alcohol | 3-Butyn-1-ol | Provides the butyne framework with a hydroxyl group for etherification. |

| Base | Sodium Hydride (NaH) | Deprotonates the alcohol to form a nucleophilic alkoxide. libretexts.org |

| Allylating Agent | Allyl Bromide | Provides the allyl group and is the electrophile in the SN2 reaction. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Polar aprotic solvents that facilitate the SN2 mechanism. numberanalytics.com |

Catalytic Approaches for Allyl Ether Formation

Modern synthetic chemistry offers catalytic methods for the formation of allyl ethers, which can provide advantages in terms of efficiency and milder reaction conditions. rsc.org Palladium-catalyzed allylation of alcohols is one such approach. acs.orgacs.org These reactions can sometimes proceed without the need to pre-form the alkoxide, using non-derivatized allylic alcohols directly. rsc.org Gold-catalyzed reactions have also been explored for the coupling of alkynes with allyl ethers. beilstein-journals.org Furthermore, ruthenium complexes have been shown to be highly effective catalysts for the isomerization of allyloxy alcohols, which can be a related transformation. mdpi.com While direct catalytic allylation of 3-butyn-1-ol to form 1-butyne, 4-(2-propenyloxy)- is a plausible strategy, specific examples for this exact transformation require further investigation. These catalytic methods often offer higher atom economy and can be more environmentally benign than traditional stoichiometric reactions. rsc.org

Convergent and Divergent Synthetic Pathways for Substituted Alkyne-Allyl Ethers

The synthesis of a library of substituted alkyne-allyl ethers, including the title compound, can be approached using either convergent or divergent strategies.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. sathyabama.ac.in For example, one could start with 3-butyn-1-ol. This common precursor could then be reacted with a variety of different allyl halides (or other electrophiles) to generate a library of substituted alkyne-allyl ethers. This strategy is particularly useful for creating a range of related compounds for structure-activity relationship studies.

The choice between a convergent and divergent approach depends on the specific goals of the synthesis. For the efficient production of a single target molecule like 1-butyne, 4-(2-propenyloxy)-, a convergent strategy may be preferred. For the generation of a diverse set of analogues, a divergent strategy from a common intermediate like 3-butyn-1-ol would be more advantageous.

Green Chemistry Principles in the Synthesis of Alkyne-Ether Hybrids

The growing emphasis on environmental protection and sustainability has profoundly impacted the field of chemical synthesis. The principles of green chemistry, a framework designed to minimize the environmental impact of chemical processes, are increasingly guiding the development of new synthetic methodologies. uni-konstanz.deuniroma1.it These principles advocate for practices such as waste prevention, maximizing atom economy, using catalytic reagents over stoichiometric ones, and employing safer solvents and reaction conditions. uni-konstanz.de The synthesis of alkyne-ether hybrids, such as 1-Butyne, 4-(2-propenyloxy)-, is an area where the application of these principles can lead to more efficient and environmentally benign processes.

A core concept in green chemistry is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comtaylorfrancis.com Reactions with high atom economy, such as rearrangements and additions, are inherently greener as they minimize the generation of byproducts. kccollege.ac.in In contrast, substitution and elimination reactions often have poor atom economy. kccollege.ac.in For instance, a traditional Williamson ether synthesis to produce an alkyne-ether hybrid would involve reacting an alkoxide with a propargyl halide. This substitution reaction generates a stoichiometric amount of a salt byproduct, leading to low atom economy. A greener alternative would be a direct, atom-economical addition reaction where an alcohol adds across a triple bond, or a dehydrative coupling of two different alcohols, where water is the only byproduct. kccollege.ac.inacs.org The development of the BHC Company's synthesis of ibuprofen, which reduced the number of steps and dramatically increased atom economy from 40% to 77%, serves as a landmark example of how green chemistry principles can revolutionize industrial processes. central.edu

The use of catalysis is a cornerstone of green chemistry, offering a path to lower activation energies, increase reaction selectivity, and avoid the use of stoichiometric reagents that often end up as waste. uniroma1.it In the context of synthesizing alkyne-ether hybrids, research has focused on developing catalysts that are not only efficient but also environmentally benign.

Iron-Catalyzed Etherification : Iron is an ideal candidate for green catalysis due to its low cost and environmental friendliness. Iron(III) salts have been shown to be effective catalysts for the dehydrative etherification of alcohols, a process that can be applied to form both symmetrical and unsymmetrical ethers with water as the sole byproduct. acs.org This approach avoids the use of alkyl halides and stoichiometric bases, thereby improving atom economy and reducing waste.

Recyclable Catalysts : The development of heterogeneous or easily separable homogeneous catalysts is crucial for sustainable synthesis. For example, sulfamic acid has been used as a simple, affordable, and recyclable catalyst for the hydrothiolation of alkynes, demonstrating a metal- and solvent-free approach that can be adapted for similar additions. nih.gov

Electrochemical Methods : Electrochemical synthesis represents a frontier in green chemistry, offering the potential for reactions that are free of catalysts, oxidants, and additives. rsc.orgrsc.org A novel electrochemical esterification of alkynes has been developed that proceeds via the cleavage of carbon-carbon triple bonds, showcasing a green, atom-economical method. rsc.orgrsc.org Such principles could be adapted for C-O bond formation in alkyne-ether synthesis.

The choice of solvents and reaction conditions is another critical aspect of green synthesis. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. The ideal green process minimizes or eliminates solvent use entirely. Research into one-pot, multi-step reactions under solvent-free conditions, often aided by microwave irradiation, highlights a promising strategy. mdpi.com When solvents are necessary, water is an excellent choice due to its safety and availability. organic-chemistry.org The use of efficient catalysts can also enable milder reaction conditions, such as lower temperatures and pressures, further reducing the energy consumption and environmental footprint of the synthesis. uniroma1.it

By integrating these principles, the environmental factor (E-factor), which is the ratio of the mass of waste to the mass of product, can be significantly reduced. chembam.com The following table provides a conceptual comparison between a traditional and a green approach to the synthesis of a generic alkyne-ether hybrid.

By focusing on atom economy, catalysis, and safer conditions, the synthesis of 1-Butyne, 4-(2-propenyloxy)- and its analogues can be aligned with the principles of green chemistry, leading to more sustainable and economically viable manufacturing processes.

Chemical Reactivity and Transformation Studies of 1 Butyne, 4 2 Propenyloxy

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne in 1-butyne (B89482), 4-(2-propenyloxy)- is characterized by the acidic proton on the sp-hybridized carbon, which can be readily removed by a strong base. This acidity is a key feature, enabling a variety of subsequent reactions.

Deprotonation and Anion Chemistry

The hydrogen atom of the terminal alkyne can be abstracted by a suitable base, such as sodium hydride, to form a sodium acetylide. hku.hk This acetylide anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. For instance, the deprotonation of similar terminal alkynes is a crucial step in preparing them for subsequent coupling reactions. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck-type)

The terminal alkyne functionality of 1-butyne, 4-(2-propenyloxy)- makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. rsc.orgresearchgate.net

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is conducted under mild conditions and is highly effective for creating C(sp²)-C(sp) bonds. libretexts.org The general mechanism involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination to yield the coupled product. youtube.com While traditionally requiring anhydrous and anaerobic conditions, newer methods have been developed to overcome these limitations. organic-chemistry.org The versatility of the Sonogashira coupling has led to its widespread use in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orglibretexts.org

The Heck reaction , another significant palladium-catalyzed process, couples an alkene with an aryl or vinyl halide. organic-chemistry.orgdiva-portal.org While the primary substrate for the Heck reaction is an alkene, the alkyne group of 1-butyne, 4-(2-propenyloxy)- can be involved in related transformations or the molecule can be modified to participate in Heck-type reactions. nih.govprinceton.edu The reaction typically proceeds with high trans selectivity. organic-chemistry.org

| Reaction | Description | Catalyst System | Key Features |

|---|---|---|---|

| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org | Palladium complex and Copper(I) co-catalyst. wikipedia.org | Mild reaction conditions, formation of C(sp²)-C(sp) bonds. libretexts.org |

| Heck Reaction | Coupling of an alkene with an aryl or vinyl halide. organic-chemistry.orgdiva-portal.org | Palladium catalyst and a base. organic-chemistry.org | High trans selectivity. organic-chemistry.org |

Huisgen 1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The terminal alkyne of 1-butyne, 4-(2-propenyloxy)- is a prime candidate for participation in the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". organic-chemistry.orgbohrium.comwikipedia.org This reaction involves the coupling of a 1,3-dipole, such as an organic azide (B81097), with a dipolarophile, in this case, the alkyne, to form a stable five-membered heterocycle, specifically a 1,2,3-triazole. wikipedia.orgorganic-chemistry.org

The thermal Huisgen cycloaddition often requires high temperatures and can lead to a mixture of regioisomers. organic-chemistry.org However, the copper-catalyzed version of this reaction (CuAAC) proceeds at room temperature and is highly regioselective, yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgmdpi.com This reaction is known for its high yields, broad scope, and tolerance of various functional groups, making it a highly efficient method for creating complex molecular architectures. mdpi.comchemie-brunschwig.ch The resulting triazole ring is exceptionally stable and does not readily oxidize or reduce. chemie-brunschwig.ch These characteristics have made click chemistry an invaluable tool in drug discovery, material science, and bioconjugation. nih.govmt.com

Other Alkyne Additions (e.g., Hydrohalogenation, Hydration)

The triple bond of the alkyne moiety can undergo various addition reactions.

Hydrohalogenation involves the addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond. almaaqal.edu.iq The reaction with one equivalent of HX typically yields a vinyl halide, with the halogen adding to the more substituted carbon (Markovnikov's rule). almaaqal.edu.iqmasterorganicchemistry.com The addition of a second equivalent of HX results in a geminal dihalide. almaaqal.edu.iq

Hydration of the terminal alkyne can be achieved through two primary methods with differing regioselectivity. pressbooks.pub Mercury(II)-catalyzed hydration in the presence of aqueous acid follows Markovnikov's rule, initially forming an enol which then tautomerizes to a methyl ketone. pressbooks.pubmasterorganicchemistry.com In contrast, hydroboration-oxidation provides the anti-Markovnikov product. pressbooks.pub The reaction with a sterically hindered borane, followed by oxidation, yields an enol that tautomerizes to an aldehyde. pressbooks.pub

Reactivity of the 2-Propenyloxy (Allyl Ether) Moiety

The allyl ether group in 1-butyne, 4-(2-propenyloxy)- also exhibits characteristic reactivity, most notably isomerization reactions.

Isomerization Reactions (e.g., Allyl to Propenyl Ether Isomerization)

The double bond of the allyl ether can be migrated to form the more thermodynamically stable propenyl ether. This isomerization can be catalyzed by various transition metal complexes, particularly those of ruthenium, as well as by strong bases. mdpi.comresearchgate.netacs.org For instance, ruthenium complexes have been shown to be highly effective catalysts for the isomerization of allyl ethers to their 1-propenyl derivatives. researchgate.net The use of ethanolic potassium hydroxide (B78521) can also achieve the isomerization of a terminal alkyne like 1-butyne to an internal alkyne. doubtnut.comvedantu.com This transformation is of significant interest as 1-propenyl ethers are valuable monomers in photopolymerizable systems. mdpi.com

| Catalyst/Reagent | Product | Significance |

|---|---|---|

| Ruthenium complexes mdpi.comresearchgate.net | 1-Propenyl ether | Highly efficient and selective, produces monomers for photopolymerization. mdpi.com |

| Ethanolic potassium hydroxide doubtnut.comvedantu.com | Internal alkyne (e.g., 2-butyne (B1218202) from 1-butyne) | Demonstrates base-catalyzed triple bond migration. doubtnut.comvedantu.com |

Electrophilic Addition Reactions to the Alkene

The alkene functional group in 1-Butyne, 4-(2-propenyloxy)- is susceptible to electrophilic addition reactions. msu.educhemguide.co.uk In these reactions, an electrophile adds to the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of these additions typically follows Markovnikov's rule, which states that the electrophile (usually a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. msu.edumasterorganicchemistry.com

In the case of 1-Butyne, 4-(2-propenyloxy)-, the terminal carbon of the allyl group (C-3') is less substituted than the internal carbon (C-2'). Therefore, the addition of an unsymmetrical reagent like a hydrogen halide (HX) would be expected to proceed via the formation of a more stable secondary carbocation at C-2'.

Table 1: Predicted Products of Electrophilic Addition to the Alkene Moiety

| Reagent | Predicted Major Product | Regioselectivity |

| HBr | 1-(2-Bromopropoxy)-4-butyne | Markovnikov |

| HCl | 1-(2-Chloropropoxy)-4-butyne | Markovnikov |

| H₂O/H⁺ | 1-(2-Hydroxypropoxy)-4-butyne | Markovnikov |

The mechanism involves the initial attack of the π-electrons of the double bond on the electrophile (e.g., H⁺), leading to the formation of the more stable carbocation. Subsequent attack by the nucleophile (e.g., Br⁻, Cl⁻, H₂O) on this carbocation yields the final product. msu.edu It is important to note that the alkyne group can also undergo electrophilic addition, but the alkene is generally more reactive towards many common electrophiles. libretexts.org

Rearrangement Reactions (e.g., Claisen Rearrangements)

As an allyl ether, 1-Butyne, 4-(2-propenyloxy)- is a potential substrate for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. masterorganicchemistry.comtcichemicals.com This reaction is a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement that typically occurs upon heating. libretexts.orglscollege.ac.in The process is intramolecular and proceeds through a concerted, cyclic transition state. libretexts.orglscollege.ac.in

For 1-Butyne, 4-(2-propenyloxy)-, the rearrangement would involve the migration of the butynyl group from the ether oxygen to the terminal carbon of the allyl group. This transformation would result in the formation of a γ,δ-unsaturated aldehyde or ketone after tautomerization of the initial enol product. The reaction is generally irreversible and driven by the formation of a stable carbonyl group.

The general transformation can be depicted as follows:

Starting Material: 1-Butyne, 4-(2-propenyloxy)-

Transition State: A six-membered ring involving the allyl group, the ether oxygen, and the butynyl group.

Intermediate: An enol, which rapidly tautomerizes.

Final Product: A γ,δ-unsaturated carbonyl compound.

Variations of the Claisen rearrangement, such as those catalyzed by Lewis acids, can often be performed under milder conditions. lscollege.ac.in

Chemoselectivity and Regioselectivity in Dual-Functionalized Systems

The presence of both an alkene and a terminal alkyne in 1-Butyne, 4-(2-propenyloxy)- makes chemoselectivity a critical consideration in its reactions. hku.hk Chemoselectivity refers to the preferential reaction of one functional group over another. acs.org In many electrophilic additions, the alkene double bond is more nucleophilic and thus more reactive than the alkyne triple bond. libretexts.orgchemistrysteps.com For instance, catalytic hydrogenation using Lindlar's catalyst would selectively reduce the alkyne to an alkene without affecting the existing double bond. Conversely, reactions that are specific to terminal alkynes, such as deprotonation with a strong base like sodium amide to form an acetylide, can be achieved with high chemoselectivity. libretexts.org

Regioselectivity, the preference for reaction at a particular position within a functional group, is also a key aspect of this system's reactivity. wikipedia.orgchemistrysteps.com As discussed in section 3.2.2, electrophilic additions to the alkene follow Markovnikov's rule. masterorganicchemistry.com Similarly, the hydration of the terminal alkyne, typically catalyzed by mercury salts, would also be regioselective, leading to the formation of a methyl ketone according to Markovnikov's rule for alkynes. chemistrysteps.comlibretexts.org Hydroboration-oxidation, on the other hand, would exhibit anti-Markovnikov regioselectivity on both the alkene and alkyne, yielding a primary alcohol or an aldehyde, respectively. libretexts.org

Table 2: Examples of Chemoselective and Regioselective Reactions

| Reagent/Conditions | Targeted Functional Group | Product Type | Regioselectivity |

| H₂, Lindlar's Catalyst | Alkyne | Alkene | N/A |

| NaNH₂ then R-X | Alkyne | Substituted Alkyne | N/A |

| HBr (1 equiv.) | Alkene | Alkyl Halide | Markovnikov |

| HgSO₄, H₂SO₄, H₂O | Alkyne | Methyl Ketone | Markovnikov |

| 1. BH₃; 2. H₂O₂, NaOH | Alkene or Alkyne | Alcohol or Aldehyde | Anti-Markovnikov |

Mechanistic Investigations of Complex Transformations

One such complex transformation could be an intramolecular ene reaction, where the allyl group's "ene" component and the alkyne's "enophile" component react to form a cyclic structure. This reaction would likely require thermal or Lewis acid catalysis. The mechanism would be a concerted pericyclic process involving a six-membered transition state, leading to the formation of a new carbon-carbon bond and a shift of the double bond.

Another area of mechanistic interest is transition-metal-catalyzed cycloisomerization reactions. For example, ruthenium or gold catalysts could coordinate to both the alkene and alkyne, facilitating an intramolecular cyclization to form various carbocyclic or heterocyclic ring systems. The precise mechanism would depend on the metal and ligands used, but would likely involve steps such as oxidative addition, migratory insertion, and reductive elimination. Investigating these pathways often requires a combination of experimental studies, including isotopic labeling and kinetic analysis, as well as computational modeling. nih.gov

Polymerization Research and Advanced Material Applications

Homopolymerization and Copolymerization of 1-Butyne (B89482), 4-(2-propenyloxy)-

The presence of two distinct polymerizable groups in 1-Butyne, 4-(2-propenyloxy)- allows for its participation in various homopolymerization and copolymerization reactions. The reactivity of the allyl ether and the terminal alkyne can be selectively targeted to produce a range of polymeric materials.

The allyl ether group of 1-Butyne, 4-(2-propenyloxy)- can undergo radical polymerization. However, the polymerization of allyl monomers is often characterized by a high degree of chain transfer, which can limit the molecular weight of the resulting polymer. This is due to the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, leading to the formation of a stable allylic radical. This process can result in the formation of oligomers or low molecular weight polymers.

Despite this, the radical polymerization of the allyl group can be utilized in copolymerization with other monomers to introduce the alkyne functionality as a pendant group along a polymer backbone. This approach is valuable for subsequent post-polymerization modifications.

The terminal alkyne group of 1-Butyne, 4-(2-propenyloxy)- is susceptible to various polymerization mechanisms, leading to the formation of conjugated polymers with interesting electronic and optical properties. fiveable.me These polymers, often referred to as polyacetylenes, are known for their potential applications in organic electronics. fiveable.mescribd.com

The polymerization of terminal alkynes can be initiated by a variety of catalysts, including transition metal complexes. fiveable.me The resulting polymers can have a range of structures, from linear chains to more complex, cross-linked networks, depending on the reaction conditions and the catalyst used. These polymerization reactions can create polymers with unique properties, such as semiconductivity. scribd.com

The terminal alkyne functionality of 1-Butyne, 4-(2-propenyloxy)- makes it an ideal candidate for participation in "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orgnih.gov This highly efficient and specific reaction allows for the synthesis of well-defined and complex polymer architectures that were previously difficult to achieve. rsc.org

By using 1-Butyne, 4-(2-propenyloxy)- as a monomer or a functionalizing agent, a variety of polymer structures can be created, including:

Graft Copolymers: The alkyne group can be used to "click" azide-functionalized side chains onto a polymer backbone. nih.govmdpi.com

Star Polymers: The monomer can be used to form the arms of a star-shaped polymer by reacting with a multifunctional azide (B81097) core. nih.gov

Polymer Brushes: Surfaces can be functionalized with this monomer, followed by the "clicking" of azide-terminated polymers to create a dense layer of polymer chains. nih.gov

This approach offers a high degree of control over the final polymer structure and allows for the incorporation of a wide range of functional groups. nih.govmdpi.com

Role as a Monomer in High-Performance Polymer Synthesis (excluding biomedical)

1-Butyne, 4-(2-propenyloxy)- can serve as a valuable monomer in the synthesis of high-performance polymers for various applications outside of the biomedical field. polympart.ir High-performance polymers are characterized by their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.net

The incorporation of 1-Butyne, 4-(2-propenyloxy)- into polymer chains can introduce reactive sites (the alkyne and allyl ether groups) that can be used for cross-linking or further functionalization. This can lead to the development of materials with enhanced properties. For instance, the alkyne group can be used to create cross-linked networks, improving the thermal and mechanical stability of the polymer. beilstein-journals.org

The table below outlines potential high-performance polymers that could be synthesized using 1-Butyne, 4-(2-propenyloxy)- and their potential applications.

| Polymer Type | Potential Monomers | Potential Applications |

| Polyimides | 1-Butyne, 4-(2-propenyloxy)-; various diamines and dianhydrides | Microelectronics, aerospace components, high-temperature adhesives |

| Polybenzoxazines | 1-Butyne, 4-(2-propenyloxy)-; bisphenol-A, formaldehyde, and a primary amine | Composites for electronics, flame-retardant materials |

| Polythiophenes | 1-Butyne, 4-(2-propenyloxy)-; functionalized thiophene (B33073) derivatives | Organic electronics, sensors, antistatic coatings |

Functionalization of Polymeric Materials Using 1-Butyne, 4-(2-propenyloxy)- Derived Units

The dual functionality of 1-Butyne, 4-(2-propenyloxy)- makes it an excellent candidate for the functionalization of existing polymers. By incorporating this molecule into a polymer chain, either as a monomer or through a post-polymerization modification step, reactive handles are introduced that can be used to attach other molecules or to modify the polymer's properties.

For example, a polymer containing pendant allyl ether groups can be synthesized, and these groups can then be reacted with 1-Butyne, 4-(2-propenyloxy)- to introduce terminal alkyne functionalities. These alkyne groups can then be used in click chemistry reactions to attach a wide variety of molecules, such as fluorescent dyes, cross-linking agents, or other polymers. researchgate.net This approach allows for the precise control over the functionality and properties of the final material. nih.gov

Fabrication of Advanced Materials with Tunable Properties (e.g., coatings, resins)

The unique chemical structure of 1-Butyne, 4-(2-propenyloxy)- allows for its use in the fabrication of advanced materials with tunable properties, such as coatings and resins. sapici.it The ability to selectively polymerize either the allyl ether or the alkyne group, or to use both in a sequential manner, provides a powerful tool for controlling the final properties of the material.

For instance, the allyl ether group can be used to form a cross-linked network, resulting in a hard and durable coating. The remaining alkyne groups can then be functionalized to introduce other properties, such as hydrophobicity, scratch resistance, or anti-fouling capabilities. This approach allows for the creation of multifunctional coatings with tailored properties for specific applications. beilstein-journals.org

The following table summarizes the potential applications of 1-Butyne, 4-(2-propenyloxy)- in advanced materials and the corresponding tunable properties.

| Material Type | Functional Group Utilized | Tunable Properties | Potential Applications |

| Protective Coatings | Allyl Ether and Alkyne | Hardness, scratch resistance, chemical resistance, adhesion | Automotive and industrial coatings, marine coatings |

| Functional Resins | Alkyne (via click chemistry) | Optical properties, thermal stability, mechanical strength | Adhesives, composites, electronic packaging |

| Smart Coatings | Alkyne (for functionalization) | Self-healing, stimuli-responsive, sensing capabilities | Aerospace, infrastructure, consumer electronics |

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Conformation Analysis

The electronic structure of 1-Butyne (B89482), 4-(2-propenyloxy)- is characterized by the presence of two key functional groups: a terminal alkyne (propargyl group) and an alkene (allyl group), connected by an ether linkage. The propargyl group features a carbon-carbon triple bond, while the allyl group contains a carbon-carbon double bond. chemspider.comwikipedia.org These unsaturated systems create regions of high electron density, which are crucial to the molecule's reactivity.

Computational methods, such as Density Functional Theory (DFT), are employed to analyze the molecule's electronic properties and predict its most stable three-dimensional shape (conformation). researchgate.net Different arrangements of the atoms, known as conformers, can have varying energies. Theoretical calculations help identify the lowest energy conformers, which are the most likely to exist. researchgate.net For instance, studies on related aryl propargyl ethers have used DFT methods like B3LYP and M06 to determine the geometries and relative energies of different conformational isomers. researchgate.net

Natural Bond Orbital (NBO) analysis is another computational technique that can provide insights into the electronic structure. nih.gov It examines the interactions between orbitals to understand charge distribution and bonding within the molecule. For example, in related systems, NBO analysis has been used to study the bonding characteristics of transition states in palladium-catalyzed reactions. nih.gov

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping out the step-by-step processes (mechanisms) of chemical reactions involving 1-Butyne, 4-(2-propenyloxy)-. These calculations can determine the energy changes that occur as reactants transform into products, helping to identify the most likely reaction pathways.

A key concept in understanding reaction mechanisms is the transition state, which is the highest energy point along the reaction pathway. unipd.it Transition State Theory (TST) uses the properties of the transition state, calculated using quantum chemistry, to predict the rate of a reaction. nih.gov

For molecules like 1-Butyne, 4-(2-propenyloxy)-, which can undergo rearrangements such as the Claisen rearrangement, DFT calculations can be used to locate the transition states and determine their energies (activation energies). researchgate.netnsf.gov For example, in the Claisen rearrangement of aryl propargyl ethers, a related class of compounds, the researchgate.netresearchgate.net-sigmatropic rearrangement is often the rate-determining step, and its activation energy can be calculated to understand the reaction's feasibility. researchgate.net Computational studies have shown that the energy barriers for such rearrangements can be influenced by substituents on the molecule. nsf.gov

The following table shows calculated activation energies for the Claisen rearrangement of different aryl propargyl ethers, demonstrating the influence of substituents on the reaction barrier.

| Substituent | Calculated Activation Energy (kcal/mol) |

| H | 38.2 |

| Cl | 38.9 |

| CH3 | 37.6 |

| Data sourced from a computational study on aryl propargyl ether Claisen rearrangements. researchgate.net |

1-Butyne, 4-(2-propenyloxy)- possesses two reactive sites: the alkyne and the alkene. This dual functionality can lead to different reaction products, and computational chemistry can predict which product is more likely to form (selectivity). mdpi.comacs.orgrsc.org

By calculating the energy barriers for reactions at each functional group, chemists can predict the chemo- and regioselectivity of a reaction. mdpi.com For example, in reactions involving both an alkyne and an alkene, the catalyst and reaction conditions can influence which group reacts. whiterose.ac.ukresearchgate.net Computational models can help rationalize these observations. For instance, in gold-catalyzed reactions of enynes, computational studies have elucidated the mechanism and the factors controlling the reaction's outcome. researchgate.net Similarly, DFT studies on nickel-catalyzed reactions have used dual descriptors based on Hirshfeld charges to predict the electrophilic and nucleophilic properties of substrates, thereby explaining the observed chemo- and regioselectivities. mdpi.com

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational chemistry can predict various spectroscopic properties of 1-Butyne, 4-(2-propenyloxy)-, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nist.gov These predictions are valuable for interpreting experimental spectra and confirming the structure of the molecule.

DFT calculations can predict the chemical shifts in ¹H and ¹³C NMR spectra and the vibrational frequencies in an IR spectrum. scielo.org.mx By comparing the calculated spectra to the experimental ones, scientists can gain confidence in their structural assignments. For example, in the study of newly synthesized pyrazolone (B3327878) derivatives containing propargyl groups, DFT calculations were used to support the structural characterization based on NMR and IR data. mdpi.com

Molecular Dynamics Simulations and Conformational Searching

Molecular Dynamics (MD) simulations provide a way to study the movement of atoms in a molecule over time. acs.orgencyclopedia.pub This technique is particularly useful for exploring the different conformations that a flexible molecule like 1-Butyne, 4-(2-propenyloxy)- can adopt. researchgate.net

By simulating the molecule's motion, researchers can identify the most stable and frequently occurring conformations. This information is crucial for understanding how the molecule might interact with other molecules, such as catalysts or biological receptors. encyclopedia.pub MD simulations often use force fields, which are sets of parameters that describe the potential energy of the system, to calculate the forces between atoms. researchgate.net These simulations can be performed at different temperatures to understand how thermal energy affects the molecule's flexibility and shape. dntb.gov.ua

In Silico Design of Novel Derivatives and Their Predicted Reactivity

Computational chemistry allows for the in silico (computer-based) design of new molecules derived from 1-Butyne, 4-(2-propenyloxy)-. acs.org By modifying the structure of the parent molecule in a computer model, scientists can predict the properties and reactivity of these new derivatives without having to synthesize them in the lab first. researchgate.net

This approach is widely used in drug discovery and materials science to screen large numbers of potential candidates and identify those with the most promising properties. nih.govacs.org For example, researchers could design derivatives of 1-Butyne, 4-(2-propenyloxy)- with different substituents and then use quantum chemical calculations to predict how these changes would affect their reactivity in a particular chemical transformation. mdpi.com This can accelerate the discovery of new compounds with desired functionalities.

Advanced Spectroscopic and Analytical Research

In-Situ Spectroscopic Monitoring of Reactions (e.g., FTIR, NMR)

In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for the real-time monitoring of reactions involving "1-Butyne, 4-(2-propenyloxy)-". These methods allow researchers to track the consumption of reactants and the formation of intermediates and products as the reaction progresses, without the need for sample extraction. nih.govnih.gov

In-Situ FTIR Spectroscopy: This technique is particularly useful for monitoring changes in functional groups. For instance, during the polymerization of "1-Butyne, 4-(2-propenyloxy)-", the disappearance of the characteristic vibrational bands of the alkyne (C≡C-H) and alkene (C=C) groups can be quantitatively followed over time. This provides crucial data for determining reaction rates and understanding polymerization kinetics. nih.govresearchgate.net The high temporal resolution of in-situ FTIR allows for the detailed study of fast reactions and the identification of transient intermediates. nih.gov

In-Situ NMR Spectroscopy: Real-time NMR monitoring offers detailed structural information during a reaction. nih.govnih.govrsc.org By tracking the changes in the chemical shifts and signal intensities of the protons and carbons in "1-Butyne, 4-(2-propenyloxy)-", one can elucidate the reaction pathway. For example, in a polymerization reaction, the transformation of the monomer into a polymer can be observed by the broadening of NMR signals and the appearance of new signals corresponding to the polymer backbone. nih.govnih.gov This technique is instrumental in studying reaction mechanisms and the sequence of monomer incorporation in copolymerization processes. rsc.org

| Technique | Information Gained | Application Example |

| In-Situ FTIR | Reaction kinetics, functional group conversion, intermediate detection | Monitoring the decrease of alkyne and alkene absorbances during the polymerization of "1-Butyne, 4-(2-propenyloxy)-" to determine the rate of reaction. |

| In-Situ NMR | Reaction mechanism, structural changes, product formation | Observing the shift and broadening of signals corresponding to the vinyl and propargyl groups to follow the progress of a cyclization or polymerization reaction. |

High-Resolution Mass Spectrometry for Mechanistic Studies

High-resolution mass spectrometry (HRMS) is a powerful tool for elucidating the mechanisms of reactions involving "1-Butyne, 4-(2-propenyloxy)-" by enabling the precise identification of transient intermediates and products. nih.govnih.govwur.nl The high accuracy of mass measurements allows for the determination of elemental compositions, which is crucial for distinguishing between species with very similar masses.

In mechanistic studies, HRMS can be used to detect and characterize short-lived reactive intermediates that are present in low concentrations. nih.gov By coupling the mass spectrometer to a reaction vessel, it is possible to sample the reaction mixture at different time points and identify the key species involved in the reaction pathway. This information is vital for constructing a detailed understanding of how "1-Butyne, 4-(2-propenyloxy)-" is transformed into its final products.

Multi-dimensional NMR Spectroscopy for Structural Elucidation of Complex Products

While one-dimensional NMR provides basic structural information, multi-dimensional NMR techniques are often necessary for the complete structural elucidation of complex molecules derived from "1-Butyne, 4-(2-propenyloxy)-", such as polymers or intricate cyclic compounds. researchgate.netnih.gov Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about the connectivity of atoms within a molecule.

For example, in the analysis of a polymer synthesized from "1-Butyne, 4-(2-propenyloxy)-", 2D NMR experiments can reveal the connectivity between monomer units, the stereochemistry of the polymer chain, and the presence of any structural defects. This level of detail is essential for understanding the structure-property relationships of the resulting materials.

| 2D NMR Technique | Type of Information | Application in "1-Butyne, 4-(2-propenyloxy)-" Chemistry |

| COSY | 1H-1H correlations (through 2-3 bonds) | Identifies neighboring protons in a reaction product, helping to piece together molecular fragments. |

| HSQC | 1H-13C direct correlations (one bond) | Assigns protons to their directly attached carbon atoms, providing a carbon-proton framework of a new molecule. |

| HMBC | 1H-13C long-range correlations (2-4 bonds) | Establishes connectivity between different parts of a molecule, crucial for determining the overall structure of complex products. |

Application of Advanced Chromatography Techniques (e.g., GC-MS for reaction mixture analysis)

Advanced chromatography techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the analysis of complex reaction mixtures containing "1-Butyne, 4-(2-propenyloxy)-" and its derivatives. researchgate.netresearchgate.net GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, allowing for the separation, identification, and quantification of individual components in a mixture. researchgate.net

This technique is routinely used to assess the purity of "1-Butyne, 4-(2-propenyloxy)-", to identify byproducts formed during its synthesis or subsequent reactions, and to monitor the progress of a reaction by quantifying the disappearance of reactants and the appearance of products. The ability to identify unexpected byproducts can provide valuable insights into side reactions and help in optimizing reaction conditions.

Spectroscopic Characterization of Novel Polymeric Materials

The synthesis of novel polymeric materials from "1-Butyne, 4-(2-propenyloxy)-" necessitates a thorough spectroscopic characterization to understand their structure and properties. FTIR and NMR spectroscopy are fundamental tools in this regard. magritek.comresearchgate.net

FTIR Spectroscopy: FTIR spectra of polymers derived from "1-Butyne, 4-(2-propenyloxy)-" can confirm the polymerization by showing the disappearance of the monomer's alkyne and alkene absorption bands and the appearance of new bands corresponding to the polymer backbone. rsc.org

NMR Spectroscopy: Both 1H and 13C NMR are used to determine the detailed microstructure of the polymer, including tacticity, monomer sequence distribution in copolymers, and end-group analysis. magritek.com This information is critical as the microstructure of a polymer directly influences its macroscopic properties such as thermal stability, mechanical strength, and solubility.

Future Research Directions and Emerging Paradigms

Sustainable Synthesis of 1-Butyne (B89482), 4-(2-propenyloxy)- and its Derivatives

The drive towards environmentally benign chemical processes, often termed "green chemistry," is a central theme in modern synthetic chemistry. researchgate.netrasayanjournal.co.in Future efforts in synthesizing 1-Butyne, 4-(2-propenyloxy)- will likely focus on principles that reduce waste and minimize the use of hazardous substances. researchgate.netmdpi.compharmacyjournal.org

Key areas of research will include:

Renewable Feedstocks: Investigating the use of biomass as a starting point for the synthesis. greenchemistry-toolkit.org For instance, the allyl and butyl portions of the molecule could potentially be derived from bio-based alcohols obtained from the fermentation of carbohydrates or the processing of lipids and terpenes. greenchemistry-toolkit.org

Catalytic Methods: Developing and employing catalysts to replace stoichiometric reagents, thereby increasing reaction efficiency and reducing waste. researchgate.net This includes biocatalysts, which can facilitate reactions under mild conditions. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. mdpi.com

Safer Solvents: Moving away from volatile organic compounds towards greener alternatives like water, ionic liquids, or even solvent-free reaction conditions. rasayanjournal.co.inmdpi.compharmacyjournal.org

A comparative table illustrating a potential shift from traditional to sustainable synthesis is presented below.

| Feature | Traditional Synthesis (Hypothetical) | Sustainable Synthesis (Future Goal) |

| Starting Materials | Petroleum-derived propargyl alcohol and allyl bromide | Bio-based butanol and allyl alcohol |

| Solvent | Volatile organic solvents (e.g., THF, DCM) | Water, supercritical CO2, or solvent-free |

| Reagents | Stoichiometric strong bases (e.g., NaH) | Catalytic amounts of a recyclable base or enzyme |

| Energy Input | High-temperature reflux | Microwave irradiation or ambient temperature |

| Byproducts | Stoichiometric salt waste | Minimal, with water as the main byproduct |

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, utilizing microreactors or other continuous-flow systems, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. chimia.chevonik.comumontreal.ca The application of this technology to the synthesis of 1-Butyne, 4-(2-propenyloxy)- is a promising area for future research.

Continuous processing can be particularly beneficial for managing highly exothermic or potentially hazardous reactions by minimizing the reaction volume at any given time. nih.govresearchgate.net The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. chimia.chkrishisanskriti.org

Future research could focus on designing a multi-step continuous synthesis, potentially integrating purification steps through the use of packed beds with solid-supported reagents and scavengers. durham.ac.ukresearchgate.net This "telescoped" approach reduces manual handling and processing time. mdpi.com The development of such a process for 1-Butyne, 4-(2-propenyloxy)- could involve:

A flow reactor for the initial etherification reaction.

An in-line purification module to remove unreacted starting materials and byproducts.

A subsequent reactor for further functionalization, if desired.

This methodology has been successfully applied to the synthesis of various complex molecules and active pharmaceutical ingredients (APIs). evonik.compharmtech.comthieme-connect.de

Integration into Multicomponent Reactions and Cascade Processes

The bifunctional nature of 1-Butyne, 4-(2-propenyloxy)-, containing both an alkene and an alkyne, makes it an ideal substrate for multicomponent reactions (MCRs) and cascade processes. nih.gov These reactions are highly efficient, as they allow for the formation of multiple chemical bonds in a single synthetic operation, thereby increasing molecular complexity from simple starting materials. nih.govmdpi.com

Multicomponent Reactions (MCRs): Future studies could explore the participation of 1-Butyne, 4-(2-propenyloxy)- in known MCRs, such as those involving isonitriles (Ugi or Passerini reactions), or develop novel MCRs that exploit its unique reactivity. nih.govmdpi.com For example, a reaction could be designed where the alkyne and alkene moieties react sequentially with different reagents in one pot. rsc.orgresearchgate.net

Cascade Reactions: This molecule is a prime candidate for transition metal-catalyzed cascade reactions. nih.gov Such processes could be initiated at either the alkyne or alkene, triggering a series of intramolecular transformations to rapidly construct complex polycyclic structures. nih.govresearchgate.net For instance, a metal catalyst could coordinate to the alkyne, initiating a cyclization that is terminated by the allyl group. Such strategies offer a step-economical approach to valuable chemical entities. nih.govrsc.org

Development of Novel Catalytic Systems for Selective Transformations

A significant challenge and opportunity in the chemistry of 1-Butyne, 4-(2-propenyloxy)- lies in the selective functionalization of either the triple or the double bond. Future research will undoubtedly focus on the development of novel catalytic systems that can achieve high levels of chemo- and regioselectivity.

The table below summarizes potential catalytic transformations that could be explored.

| Catalyst Type | Target Functionality | Potential Transformation |

| Palladium/Copper | Alkyne | Sonogashira cross-coupling with aryl halides. nih.gov |

| Ruthenium/Molybdenum | Alkyne | Alkyne metathesis to form larger acetylenic compounds. beilstein-journals.org |

| Copper | Enyne System | Boro- and hydrofunctionalizations across the conjugated system. rsc.org |

| Cobalt/Nickel | Alkene or Alkyne | Regio- or stereoselective hydrofunctionalization (e.g., hydrosilylation). chinesechemsoc.orgacs.org |

| Gold/Silver | Alkyne | Nucleophilic additions to the activated triple bond. nih.gov |

Developing catalysts that can differentiate between the two unsaturated sites is crucial for unlocking the full synthetic potential of this molecule. rsc.orgacs.org For example, a catalyst could enable the selective hydrogenation of the alkyne to a Z-alkene, creating a conjugated diene, or selectively epoxidize the alkene while leaving the alkyne untouched.

Exploration of Unconventional Applications in Advanced Materials Science (non-biological)

The unique structure of 1-Butyne, 4-(2-propenyloxy)- makes it an intriguing candidate for applications in materials science, beyond its role as a simple organic building block.

Polymer Synthesis: The molecule could serve as a monomer or a cross-linking agent. The allyl group can participate in radical or metathesis polymerization, while the terminal alkyne offers possibilities for polymerization or for post-polymerization modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This could lead to the creation of novel polymers with tailored properties.

Functional Surfaces and Coatings: The alkyne terminus can be used to anchor the molecule to surfaces, creating functionalized monolayers. These surfaces could then be further modified by leveraging the reactivity of the pendent allyl group.

Carbon-Rich Materials: As a molecule with a high carbon-to-hydrogen ratio and unsaturation, 1-Butyne, 4-(2-propenyloxy)- could be a precursor for creating carbon-rich materials through pyrolysis or other high-temperature processes.

Molecular Scaffolding: Its rigid alkyne unit and flexible ether linkage could be utilized in the design of complex, three-dimensional molecular architectures and frameworks through reactions like the Diels-Alder cycloaddition. researchgate.net

Further research into these areas could uncover novel materials with unique electronic, optical, or mechanical properties.

常见问题

Q. What are the recommended synthetic strategies for preparing 4-(2-propenyloxy)-1-butyne, and how do reaction conditions influence yield?

The synthesis of 4-(2-propenyloxy)-1-butyne typically involves etherification between a propargyl alcohol derivative (e.g., 4-hydroxy-1-butyne) and an allyl halide (e.g., allyl bromide) via a Williamson ether synthesis. A strong base such as NaH or KOH is required to deprotonate the hydroxyl group, facilitating nucleophilic substitution. Solvent choice (e.g., THF or DMF) and temperature (0–25°C) critically affect reaction efficiency; polar aprotic solvents enhance nucleophilicity, while excessive heat may promote side reactions like alkyne oligomerization. Yields can be optimized by controlling stoichiometry and moisture exclusion .

Q. How does the terminal alkyne group influence the reactivity of 4-(2-propenyloxy)-1-butyne in cycloaddition reactions compared to internal alkynes?

The terminal alkyne in 4-(2-propenyloxy)-1-butyne exhibits higher reactivity in [2+2] or Huisgen 1,3-dipolar cycloadditions due to increased electron density at the triple bond. For example, in copper-catalyzed azide-alkyne cycloaddition (CuAAC), terminal alkynes react rapidly to form 1,4-disubstituted triazoles, whereas internal alkynes (e.g., 2-butyne) require harsher conditions. The propenyloxy group may sterically hinder regioselectivity, but its electron-donating effects can stabilize transition states .

Q. What spectroscopic techniques are essential for structural confirmation and purity assessment of 4-(2-propenyloxy)-1-butyne?

Key techniques include:

- ¹H and ¹³C NMR : To identify protons adjacent to the ether oxygen (δ 3.5–4.5 ppm) and the terminal alkyne (δ 1.8–2.1 ppm for ≡C-H).

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (C≡C-H stretch) and 1100–1250 cm⁻¹ (C-O-C stretch).

- Mass Spectrometry (EI/ESI) : Molecular ion ([M]⁺) and fragmentation patterns to confirm molecular weight (C₇H₁₀O) and functional groups.

Purity is assessed via GC-MS or HPLC with UV detection .

Q. What safety protocols are recommended for handling 4-(2-propenyloxy)-1-butyne in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Refer to SDS guidelines for emergency procedures .

Advanced Research Questions

Q. How does the propenyloxy substituent modulate the electronic environment of the alkyne moiety, and what computational methods validate these effects?

The propenyloxy group donates electron density via resonance, stabilizing the alkyne’s π-system. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals (HOMO/LUMO), revealing enhanced nucleophilicity at the terminal carbon. Spectroscopic data (¹³C NMR chemical shifts) and Hammett parameters corroborate computational predictions .

Q. What role does 4-(2-propenyloxy)-1-butyne play in designing stimuli-responsive polymers?

The terminal alkyne enables click chemistry for crosslinking polymer chains (e.g., with azide-functionalized monomers), while the propenyloxy group introduces photoresponsive or thermoresponsive behavior. For example, UV-induced [2+2] cycloaddition of the allyl ether can create reversible crosslinks, enabling self-healing materials. Recent studies highlight its utility in hydrogel networks and conductive polymers .

Q. How can contradictions in reported catalytic hydrogenation outcomes of 4-(2-propenyloxy)-1-butyne be resolved?

Discrepancies in hydrogenation products (full vs. partial saturation) arise from catalyst choice (Pd/C vs. Lindlar’s catalyst) and reaction conditions (H₂ pressure, solvent polarity). For selective alkyne-to-alkene reduction, Lindlar’s catalyst (poisoned with quinoline) is preferred, while Pd/C may over-reduce the triple bond to a single bond. Systematic kinetic studies and in-situ FTIR monitoring can clarify mechanistic pathways .

Q. What strategies mitigate competing side reactions during Sonogashira coupling of 4-(2-propenyloxy)-1-butyne with aryl halides?

Side reactions (e.g., Glaser homo-coupling) are minimized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。